molecular formula C10H21NO6S B3122266 t-Boc-N-Amido-PEG2-Ms CAS No. 302331-20-0

t-Boc-N-Amido-PEG2-Ms

Cat. No.: B3122266
CAS No.: 302331-20-0
M. Wt: 283.34 g/mol
InChI Key: ZDLSZXWATPDDQS-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG2-Ms is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions, while the mesyl group serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases the water solubility of the compound, making it useful in various chemical and biological applications .

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG2-Ms is a PEG linker that contains a Boc protecting group and a mesyl group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The t-Boc group in the compound can be removed under acidic conditions . This exposes an amine group that can react with other molecules. The mesyl group is a good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the molecules it is linked to. The compound itself can participate in nucleophilic substitution reactions . This can lead to the formation of new bonds and the creation of larger, more complex molecules.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases the water solubility of the compound . This can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability.

Result of Action

The result of this compound’s action is the formation of new molecules through nucleophilic substitution reactions . The exact molecular and cellular effects depend on the molecules it is linked to and the biological context.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the removal of the t-Boc group occurs under acidic conditions . Additionally, the hydrophilic PEG spacer can interact with the aqueous environment, influencing the compound’s solubility and potentially its stability .

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG2-Ms plays a crucial role in biochemical reactions due to its unique structure. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the reaction conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. The mesyl group is a good leaving group for nucleophilic substitution reactions . This property allows it to bind to various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-Amido-PEG2-Ms is synthesized through a series of chemical reactions involving the introduction of the t-Boc and mesyl groups to a PEG backbone. The synthesis typically involves the following steps:

    Protection of the Amine Group: The amine group of the PEG is protected using the t-Boc group under basic conditions.

    Mesylation: The hydroxyl group of the PEG is converted to a mesyl group using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG2-Ms undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The mesyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection: The t-Boc group can be removed under acidic conditions to expose the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the t-Boc group.

Major Products Formed

Scientific Research Applications

t-Boc-N-Amido-PEG2-Ms has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

t-Boc-N-Amido-PEG2-Ms can be compared with other PEG linkers that have different functional groups. Some similar compounds include:

This compound stands out due to its balanced PEG chain length, which offers an optimal combination of solubility and reactivity for various applications.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6S/c1-10(2,3)17-9(12)11-5-6-15-7-8-16-18(4,13)14/h5-8H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSZXWATPDDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A rapidly stirred solution of tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate (47.1 g, 0.230 mol) in 1 L of anhydrous CH2Cl2 was cooled to 0° C. under N2 and treated with triethylamine (48.0 mL, 0.345 mol). Methanesulfonyl chloride (19.6 mL, 0.253 mol) was then added dropwise over 30 min. The reaction mixture was then allowed to warm to room temperature and was stirred an additional 22 hours. The reaction was quenched by addition of 500 mL saturated NaHCO3 solution and the organic layer was separated. The organic phase was then washed with H2O (3×500 mL) and brine. The organic portion was dried over Na2SO4 and concentrated to give 2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethyl methanesulfonate as a brown oil (63.5 g).
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl[2-(2-hydroxyethoxy)ethyl]carbamate (Step 1, 3.73 g, 18 mmol) was diluted in dichloromethane (75 mL) and cooled to 0° C. Triethylamine (3.0 mL, 22 mmol) was added, followed by methanesulfonyl chloride (1.7 mL, 22 mmol). After stirring at rt for 1 h, water was added. The aqueous layer was separated and extracted with dichloromethane. The combined organics were dried and concentrated in vacuo to afford the title compound as an oil. 1H NMR (CDCl3) δ: 1.44 (9H, s), 3.06 (3H, s), 3.32 (2H, m), 3.56 (2H, t), 3.72 (2H, m), 4.36 (2H, m).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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